(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
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Description
The compound “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Molecular Structure Analysis
Benzimidazoles have a unique structure where a benzene ring is fused to an imidazole ring. This gives them interesting chemical properties and makes them useful in a variety of applications . The specific molecular structure of “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is not available in the sources I have access to.Physical And Chemical Properties Analysis
Benzimidazoles are generally solid at room temperature and have high melting points . They are also highly soluble in polar solvents due to the presence of nitrogen atoms in the imidazole ring . The specific physical and chemical properties of “(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” are not available in the sources I have access to.Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
A study by Vishwanathan and Gurupadayya (2014) focuses on the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized by various spectroscopic techniques, highlighting the compound's utility in creating new chemical entities with potential applications in material science and pharmaceutical chemistry Synthesis and Characterization of Novel Oxadiazole Derivatives from Benzimidazole.
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives similar to (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine, as eco-friendly corrosion inhibitors for N80 steel. Their findings suggest the compound's effectiveness in protecting industrial materials, showcasing its potential in materials engineering Amino acid compounds as eco-friendly corrosion inhibitor for N80 steel in HCl solution: Electrochemical and theoretical approaches.
Antimicrobial and Antifungal Activities
Al-Hakimi et al. (2020) synthesized complexes derived from (1H-benzo[d]imidazol-2-yl) methanamine, exploring their biological activity. The study reveals that some complexes exhibit significant antimicrobial and antifungal activities, indicating the compound's role in developing new therapeutic agents Design, synthesis, characterization of zirconium (IV), cadmium (II) and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, 2-hydroxynaphtadehyde and evaluation of their biological activity.
Novel Antiviral Complexes
Galal et al. (2010) conducted research on benzofuran-transition metal complexes, including derivatives of (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine, demonstrating significant antiviral activities against HIV and HCV. This indicates the compound's potential in antiviral drug development Novel antiviral benzofuran-transition metal complexes.
Polyimide Synthesis for Material Science
Ghaemy and Alizadeh (2009) explored the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing imidazole pendant groups, showcasing the application of imidazole derivatives in creating advanced materials with high thermal stability and solubility Synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group.
properties
IUPAC Name |
(5,6-difluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAUFMISDHWNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | |
CAS RN |
2342580-81-6 |
Source
|
Record name | 1-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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